2-(4-Amino-1-benzylpiperidin-4-yl)acetic acid is a β,β-disubstituted β-amino acid derivative. It serves as a key intermediate in the synthesis of piperic acid (PA) and 4-ethylpiperic acid (EPA) amides, specifically the compound referred to as "C3" in the analyzed research. This compound demonstrates potential as a cytotoxic and apoptosis-inducing agent, particularly against pancreatic cancer cells. []
2-(4-Amino-1-benzylpiperidin-4-yl)acetic acid is a chemical compound that falls within the category of piperidine derivatives. This compound is notable for its potential therapeutic applications, particularly in the realm of neuropharmacology. Its structure features a piperidine ring substituted with an amino group and an acetic acid moiety, which contributes to its biological activity.
2-(4-Amino-1-benzylpiperidin-4-yl)acetic acid is classified as an amino acid derivative due to the presence of the acetic acid functional group. It is also categorized under heterocyclic compounds due to the piperidine ring.
The synthesis of 2-(4-Amino-1-benzylpiperidin-4-yl)acetic acid typically involves several key steps:
The synthesis may utilize microwave-assisted methods for efficiency, allowing for rapid reaction times and improved yields . Typical reagents include coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to facilitate the formation of amide bonds during acylation steps.
The molecular formula of 2-(4-Amino-1-benzylpiperidin-4-yl)acetic acid is . The structure consists of:
The compound has a molecular weight of approximately 250.30 g/mol, and its structural representation can be visualized using molecular modeling software.
2-(4-Amino-1-benzylpiperidin-4-yl)acetic acid can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control and the presence of catalysts to enhance reaction rates and yields. The stability of the compound under different conditions should also be assessed, particularly in biological contexts .
The mechanism by which 2-(4-Amino-1-benzylpiperidin-4-yl)acetic acid exerts its effects primarily involves interactions with neurotransmitter systems. It may act as a modulator of acetylcholine receptors or other relevant targets in the central nervous system.
Studies have shown that related compounds exhibit inhibitory activity against acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease . The precise mechanism would require further investigation through biochemical assays.
The compound typically appears as a white crystalline solid. Its melting point, solubility in water, and stability under various conditions are critical for its application in research and pharmaceutical formulations.
Key chemical properties include:
Relevant data should be gathered from experimental studies to confirm these properties.
2-(4-Amino-1-benzylpiperidin-4-yl)acetic acid has potential applications in:
Ongoing research continues to explore its efficacy and safety profile, aiming to establish it as a viable therapeutic agent .
The development of 2-(4-amino-1-benzylpiperidin-4-yl)acetic acid (molecular formula: C₁₄H₂₀N₂O₂, InChIKey: PXJMSJNGOCHGJS-UHFFFAOYSA-N) is intrinsically linked to the evolution of neurodegenerative disease therapeutics. Its structural architecture emerged from efforts to optimize the N-benzylpiperidine pharmacophore found in acetylcholinesterase inhibitors (AChEIs) like donepezil, an FDA-approved Alzheimer’s drug [5] [8]. The cholinergic hypothesis—which posits that cognitive decline in Alzheimer’s disease (AD) arises from acetylcholine deficiency—drove the design of compounds targeting AChE’s catalytic anionic site (CAS) and peripheral anionic site (PAS) [5]. This compound’s synthesis, featuring a piperidine core with an amino-acetic acid substituent, enabled novel interactions with AChE residues (e.g., Trp-86, Tyr-334) while improving water solubility compared to classical tertiary amines [7] [8].
Early synthetic routes involved BOC-deprotection of tert-butyl piperidin-4-ylcarbamate intermediates followed by N-benzylation [2]. Advances in analytical techniques (e.g., ¹H/¹³C-NMR, LC-MS) confirmed its stability as a crystalline solid (mp: 231–232°C) and high purity (>95%) [1] [9]. By 2021, hybrid molecules incorporating this scaffold demonstrated multifunctional activity against AD pathological hallmarks—Aβ aggregation, oxidative stress, and AChE hyperactivity—positioning it as a versatile building block in neuropharmacology [5] [8].
Table 1: Physicochemical Profile of 2-(4-Amino-1-benzylpiperidin-4-yl)acetic Acid
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₀N₂O₂ |
Molecular Weight | 248.33 g/mol |
Melting Point | 231–232°C |
Purity | ≥95% |
Storage Temperature | Room Temperature (RT) |
Solubility | Soluble in ethanol, DMSO, acetic acid |
SMILES | C1CN(CCC1(CC(=O)O)N)CC2=CC=CC=C2 |
Neurological Applications
This compound’s piperidine-4-ylacetic acid motif serves as a critical pharmacophore for designing dual-binding AChE inhibitors. The protonated amino group engages the CAS via cation-π interactions with Trp-86, while the acetic acid moiety enhances hydrogen bonding with residues like Asp-72 or Tyr-121 [4] [8]. Hybrid derivatives—such as chalcone conjugates—exhibit sub-micromolar AChE inhibition (IC₅₀: 0.14 nM for benzamide derivative 6b), surpassing donepezil (IC₅₀: 0.6 µM) by selectively occupying PAS to disrupt Aβ aggregation [4] [8]. Molecular docking reveals that such derivatives stabilize the AChE gorge through hydrogen bonds with Trp-279 and hydrophobic packing within the acyl pocket [4].
Antimicrobial Applications
Structurally modified derivatives demonstrate broad-spectrum antibacterial activity, particularly against ESKAPE pathogens. Lauric acid-conjugated ureido derivatives (e.g., LAU-β3,3-Pip-PEA, 3) exhibit potent membrane disruption in S. aureus and E. coli, with MIC values as low as 0.5 µg/mL—outperforming amoxicillin and cefpodoxime [3] [6]. Key mechanisms include:
Table 2: Structural Features and Biological Activities of Key Derivatives
Derivative | Structural Modification | Biological Activity | Target |
---|---|---|---|
Chalcone-8g | Piperidine-chalcone hybrid | AChE IC₅₀: 0.14 nM; Aβ anti-aggregation | Alzheimer’s pathology |
LAU-β3,3-Pip-PEA (3) | Lauric acid-urea conjugation | MIC: 0.5 µg/mL (Gram+), 16 µg/mL (MDR E. coli) | ESKAPE pathogens |
H₂N-β3,3-Pip(ULA)-PEA (P4) | Ultra-short cationic β-peptide | MRSA biofilm disruption; MIC: 3.1–6.2 µM | WHO priority pathogens |
The molecule’s zwitterionic character (basic piperidine N, acidic carboxylate) enables cell penetration in neurological targets while facilitating electrostatic interactions with bacterial membranes. This duality underscores its utility in designing multi-target-directed ligands (MTDLs) for complex diseases [3] [6] [8].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2